Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a trifluoromethyl group attached to the quinoline ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of 2-(trifluoromethyl)quinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-ylmethanol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
- Phenyl(2-(trifluoromethyl)quinolin-4-YL)methanone
- Phenyl(2-(trifluoromethyl)quinolin-2-YL)methanone
- Phenyl(2-(trifluoromethyl)quinolin-5-YL)methanone
Comparison: Phenyl(2-(trifluoromethyl)quinolin-3-YL)methanone is unique due to the position of the trifluoromethyl group on the quinoline ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-position attachment may result in different steric and electronic effects compared to other positions, leading to variations in its interaction with biological targets .
Properties
Molecular Formula |
C17H10F3NO |
---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
phenyl-[2-(trifluoromethyl)quinolin-3-yl]methanone |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)16-13(15(22)11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)21-16/h1-10H |
InChI Key |
SCFIVICFDCMSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.